molecular formula C20H21Cl2N3O3 B2454431 6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320504-92-3

6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2454431
CAS No.: 2320504-92-3
M. Wt: 422.31
InChI Key: HHJWTLDRARMJRF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,4-Dichlorophenoxy Group: This step involves the reaction of the piperidine intermediate with 2,4-dichlorophenoxyacetic acid under suitable conditions to form the desired acetylated product.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Cyclopropyl ketones

    Reduction: Dihydropyridazinone derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
  • 6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-thione
  • 6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the piperidine and pyridazinone moieties contribute to its potential biological activity.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c21-14-3-5-18(16(22)11-14)28-12-20(27)24-9-7-15(8-10-24)25-19(26)6-4-17(23-25)13-1-2-13/h3-6,11,13,15H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJWTLDRARMJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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